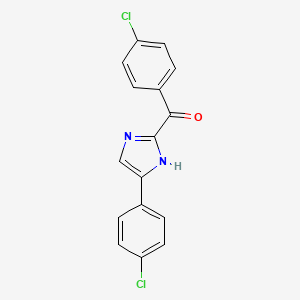
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an imidazole ring, with a methanone group linking them. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Methanone Linkage: The methanone group can be introduced through a reaction with a suitable methanone precursor, such as acetyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antifungal, or anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(5-phenyl-1H-imidazol-2-yl)methanone: Similar structure but lacks the second 4-chlorophenyl group.
(4-Bromophenyl)(5-(4-bromophenyl)-1H-imidazol-2-yl)methanone: Similar structure but with bromine atoms instead of chlorine.
(4-Methylphenyl)(5-(4-methylphenyl)-1H-imidazol-2-yl)methanone: Similar structure but with methyl groups instead of chlorine.
Uniqueness
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is unique due to the presence of two 4-chlorophenyl groups, which may enhance its biological activity and specificity compared to similar compounds. The chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
Properties
CAS No. |
252210-59-6 |
|---|---|
Molecular Formula |
C16H10Cl2N2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-5-1-10(2-6-12)14-9-19-16(20-14)15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20) |
InChI Key |
JMZNQOZNBFTQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















